(5E)-3-benzyl-5-{[2-(cyclohexylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-benzyl-5-{[2-(cyclohexylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound features a unique structure with a benzyl group, a cyclohexylsulfanyl group, and a thiazolidinone core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-benzyl-5-{[2-(cyclohexylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of appropriate aldehydes with thiazolidinone derivatives. One common method includes the condensation of 3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one with 2-(cyclohexylsulfanyl)benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of green chemistry and process optimization would be applied to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-benzyl-5-{[2-(cyclohexylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexylsulfanyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(5E)-3-benzyl-5-{[2-(cyclohexylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of (5E)-3-benzyl-5-{[2-(cyclohexylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound’s thiazolidinone core is known to inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. Additionally, its ability to form reactive intermediates can lead to the disruption of cellular functions in cancer cells, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
What sets (5E)-3-benzyl-5-{[2-(cyclohexylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one apart from similar compounds is its unique combination of a benzyl group and a cyclohexylsulfanyl group
Properties
IUPAC Name |
(5E)-3-benzyl-5-[(2-cyclohexylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NOS3/c25-22-21(28-23(26)24(22)16-17-9-3-1-4-10-17)15-18-11-7-8-14-20(18)27-19-12-5-2-6-13-19/h1,3-4,7-11,14-15,19H,2,5-6,12-13,16H2/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDRNXFUFYJFLV-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)SC2=CC=CC=C2/C=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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